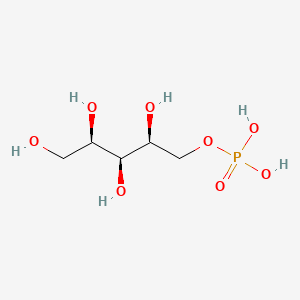
L-Xylitol 5-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
これらは、炭水化物単位にリン酸基が結合した単糖です . L-キシリトール5-リン酸は、キシリトールの誘導体であり、キシリトールは自然界に存在する5炭素糖アルコールで、カロリー値が低く、健康上の利点も多いため、広く砂糖の代替品として使用されています .
製造方法
合成経路と反応条件
L-キシリトール5-リン酸は、キシリトールのリン酸化により合成できます。このプロセスには、リン酸または塩化ホスホリルなどのリン酸化剤を制御された条件下で使用することが含まれます。 反応には通常、触媒が必要であり、キシリトールからL-キシリトール5-リン酸への効率的な変換を確実にするために、特定の温度とpHで行われます .
工業生産方法
L-キシリトール5-リン酸の工業生産には、微生物発酵プロセスが使用されます。 カンジダ・トロピカリスなどの微生物の遺伝子組み換え株は、リグノセルロース系バイオマスの主要な成分であるキシロースをキシリトールに変換するために使用され、キシリトールはリン酸化されてL-キシリトール5-リン酸を生成します . この方法は環境に優しく、費用対効果が高いため、大規模生産に適しています。
準備方法
Synthetic Routes and Reaction Conditions
L-xylitol 5-phosphate can be synthesized through the phosphorylation of xylitol. The process involves the use of phosphorylating agents such as phosphoric acid or phosphoryl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the efficient conversion of xylitol to this compound .
Industrial Production Methods
Industrial production of this compound involves the use of microbial fermentation processes. Engineered strains of microorganisms such as Candida tropicalis are used to convert xylose, a major component of lignocellulosic biomass, into xylitol, which is then phosphorylated to produce this compound . This method is eco-friendly and cost-effective, making it suitable for large-scale production.
化学反応の分析
Oxidation Reactions
L-Xylitol 5-phosphate undergoes oxidation to form xylulose 5-phosphate , a key intermediate in the pentose phosphate pathway. This reaction is catalyzed by NAD+-dependent dehydrogenases and occurs under aerobic conditions .
Key Data:
-
Product: Xylulose 5-phosphate (C₅H₁₁O₇P).
-
Role: Links xylitol metabolism to nucleotide biosynthesis and redox balance .
Reduction Reactions
Reductive pathways regenerate xylitol from this compound via phosphatase activity. This reaction is observed in Streptococcus mutans and Lactobacillus casei under anaerobic conditions .
Mechanism:
-
Dephosphorylation: Xylitol 5-phosphate → Xylitol + inorganic phosphate (Pi).
-
Efflux: Xylitol is expelled from cells via ATP-dependent transporters .
Key Findings:
Substitution Reactions
The phosphate group in this compound participates in nucleophilic substitutions, forming derivatives like xylitol 1-phosphate or xylitol 2-phosphate under acidic or enzymatic conditions.
Conditions:
Hydrolysis
Hydrolysis by sugar phosphatases yields xylitol and Pi. This reaction is critical in microbial detoxification pathways .
Enzymatic Analysis:
| Enzyme Source | Substrate Specificity | Activity (μmol/min/mg) |
|---|---|---|
| S. mutans phosphatase | Xylitol 5-phosphate | 0.45 ± 0.12 |
| L. casei extract | Xylitol 5-phosphate | 0.78 ± 0.15 |
Comparative Reaction Pathways
This compound’s reactivity differs from structurally similar compounds:
Regulatory and Inhibitory Effects
科学的研究の応用
Inhibition of Streptococcus mutans
L-Xylitol 5-phosphate plays a critical role in inhibiting the growth of Streptococcus mutans, a primary bacterium associated with dental caries. Research indicates that this compound accumulates intracellularly in S. mutans, leading to reduced acid production and bacterial growth. The mechanism involves the dephosphorylation of this compound to xylitol, which is then expelled from the bacterial cell. This process is energy-dependent and regulated by the presence of xylitol in the environment .
Case Study: Xylitol's Effect on Oral Health
A study demonstrated that a group consuming xylitol exhibited an 85% reduction in dental caries compared to those consuming sucrose. The accumulation of this compound was linked to this significant reduction, highlighting its potential as an anti-cariogenic agent .
Caries Prevention
This compound is utilized in various dental products, including chewing gums and toothpaste. Its non-fermentable nature makes it less likely to contribute to tooth decay compared to traditional sugars. Clinical trials have shown that products containing xylitol can lead to a substantial decrease in dental plaque and mutans streptococci levels .
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| 1476 studies | Xylitol use | 79.3% positive effect on oral health | |
| Xylitol group vs. sucrose group | Daily xylitol intake | 85% reduction in dental caries |
Impact on Metabolic Parameters
Research suggests that this compound may influence metabolic pathways, particularly concerning obesity and metabolic syndrome. Studies conducted on animal models indicate that xylitol consumption can prevent diet-induced obesity and improve metabolic parameters such as blood glucose levels and fat accumulation .
Case Study: Obesity Prevention
In a controlled study involving rats, those administered xylitol showed a significant reduction in visceral fat accumulation compared to control groups. This suggests that this compound may have therapeutic potential in managing obesity-related conditions .
Microbial Production
This compound is also relevant in biotechnology, particularly in the bioproduction of xylitol from renewable resources. Engineered microorganisms are being developed to enhance the production efficiency of xylitol through metabolic engineering techniques, which include the introduction of genes responsible for key enzymatic processes involved in its synthesis .
| Microorganism | Enhancement Technique | Xylitol Yield |
|---|---|---|
| Saccharomyces cerevisiae | Gene overexpression | 3.7 g/L after 96 hours |
| Candida sp., Pichia sp., Debaryomyces sp. | Genetic modification | Enhanced production rates |
作用機序
L-キシリトール5-リン酸は、ペントースリン酸経路への関与を通じてその効果を発揮します。 キシロース5-リン酸にリン酸化され、その後、NADPHとリボース5-リン酸を生成するように代謝されます . NADPHは、さまざまな生合成反応や細胞の酸化還元バランスの維持に不可欠であり、リボース5-リン酸はヌクレオチド合成の前駆体です . 関与する分子標的と経路には、キシロキナーゼやトランスケトラーゼなどの酵素が含まれます .
類似化合物との比較
L-キシリトール5-リン酸は、ペントースリン酸経路における特定の役割と潜在的な治療用途により、他の類似化合物と比べてユニークです。類似化合物には、次のものがあります。
キシロース5-リン酸: ペントースリン酸経路の中間体であり、L-キシリトール5-リン酸と似ていますが、代謝における役割が異なります.
リブロース5-リン酸: ペントースリン酸経路の別の中間体であり、リボース5-リン酸の合成に関与しています.
アラビトール5-リン酸: 代謝機能が異なる、同様の糖アルコールリン酸.
L-キシリトール5-リン酸は、さまざまな分野における独特の特性と用途により、科学研究や産業プロセスにとって貴重な化合物となっています。
特性
CAS番号 |
64913-51-5 |
|---|---|
分子式 |
C5H13O8P |
分子量 |
232.13 g/mol |
IUPAC名 |
[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+/m1/s1 |
InChIキー |
VJDOAZKNBQCAGE-WISUUJSJSA-N |
SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)O |
異性体SMILES |
C([C@H]([C@@H]([C@H](COP(=O)(O)O)O)O)O)O |
正規SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)O |
Key on ui other cas no. |
64913-51-5 |
同義語 |
xylitol 5-P xylitol 5-phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















